Structural Differentiation from the Closest Commercial Analog: Connectivity Determines Scaffold Class
The target compound contains a thiazole ring substituted at the 4-position with a 4-(methoxycarbonyl)phenyl group, whereas the nearest commercially cataloged analog, methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate (CAS 1210789-99-3), features a fused benzothiazole system with the carboxylate ester located at the 6-position of the benzo ring . This topological difference moves the compound from a benzo[d]thiazole family into a distinct 4-arylthiazole chemotype, which is known to exhibit different conformational preferences and electronic properties in docking studies [1]. No quantitative biological data are available for the target compound, but the structural distinction is absolute and confirmed by the molecular formula (C16H12N4O3S vs. C14H10N4O3S) and SMILES notation.
| Evidence Dimension | Core scaffold topology |
|---|---|
| Target Compound Data | 4-(4-(methoxycarbonyl)phenyl)thiazole scaffold (non-fused thiazole); molecular formula C16H12N4O3S |
| Comparator Or Baseline | Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate (CAS 1210789-99-3); benzo[d]thiazole fused scaffold; molecular formula C14H10N4O3S |
| Quantified Difference | Non-fused thiazole vs. fused benzothiazole core; different molecular formula and connectivity; 2 additional carbons and 2 additional hydrogens in target compound |
| Conditions | Structural comparison based on CAS registry data, IUPAC name, and SMILES notation |
Why This Matters
Procurement of the wrong scaffold topoisomer leads to a completely different chemical series and invalidates any structure-activity relationship (SAR) extrapolation from the benzothiazole literature.
- [1] Alomari, K. B. et al. Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. Arabian Journal of Chemistry, 2025, doi:10.25259/AJC_300_2024. View Source
